molecular formula C17H17ClN4O2S B2529100 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374102-88-2

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2529100
CAS No.: 374102-88-2
M. Wt: 376.86
InChI Key: ZUTAJSYFCMOGSW-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Biological Activity

The compound 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a heterocyclic derivative that has garnered attention for its potential biological activities. This article discusses the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the purine class of heterocycles. Its structure includes a chlorophenyl group and a prop-2-en-1-ylsulfanyl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral , anticancer , and anti-inflammatory agent.

Antiviral Activity

Recent research has highlighted the antiviral properties of similar heterocyclic compounds. For instance, compounds with purine structures have shown efficacy against viruses such as HSV and HCV. The compound may exhibit similar mechanisms of action due to its structural characteristics.

A study indicated that certain purine derivatives can inhibit viral replication effectively in cell cultures. For example:

  • Compound 3ad prevented HSV-1 effects on Vero cells up to 91% at a concentration of 50 μM with low cytotoxicity (CC50 600 μM) .

Anticancer Activity

Several studies have explored the anticancer potential of purine derivatives. The compound's structural features suggest it may interact with key biological targets involved in cancer proliferation.

A notable case study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • Compounds tested against human cancer cells showed IC50 values in the low micromolar range, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Nucleotide Synthesis : By mimicking natural substrates involved in nucleotide metabolism.
  • Modulation of Enzymatic Activity : Potential inhibition of enzymes such as thymidylate synthase which are critical for DNA synthesis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:

StudyCompoundTargetResult
Study A7aHSV91% inhibition at 50 μM
Study B8bCancer Cell LinesIC50 < 10 μM
Study C9cHCVSignificant viral load reduction

These findings suggest that the compound could be a promising candidate for further development in antiviral and anticancer therapies.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-7-5-6-8-12(11)18/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTAJSYFCMOGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.